N-(4-METHYLPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA
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Overview
Description
N-(4-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 4-methylphenyl group and a 2-[(4-methylphenyl)sulfanyl]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA typically involves the reaction of 4-methylphenyl isocyanate with 2-[(4-methylphenyl)sulfanyl]ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methylphenyl isocyanate+2-[(4-methylphenyl)sulfanyl]ethylamine→N-(4-METHYLPHENYL)-N’-2-[(4-METHYLPHENYL)SULFANYL]ETHYLUREA
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid can be used to oxidize the sulfanyl group.
Reduction: Catalytic hydrogenation can be employed for the reduction of nitro groups.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from the oxidation of the sulfanyl group.
Reduction: Amines are the major products formed from the reduction of nitro groups.
Substitution: Halogenated aromatic compounds are the major products formed from electrophilic substitution reactions.
Scientific Research Applications
N-(4-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a urea group.
2-(4-Methylsulfonylphenyl)indole: Contains a sulfonyl group and an indole ring.
Uniqueness
N-(4-METHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}UREA is unique due to the presence of both a urea functional group and a sulfanyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-3-7-15(8-4-13)19-17(20)18-11-12-21-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSPMBBIRVTXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCSC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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